3-Bromo-1-methylpiperidine Hydrobromide

Description

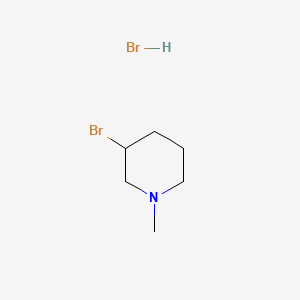

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-bromo-1-methylpiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(7)5-8;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRYDEQYRDAVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849469 | |

| Record name | 3-Bromo-1-methylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380339-63-9, 13617-02-2 | |

| Record name | 3-Bromo-1-methylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-methylpiperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Physicochemical Properties of 3-Bromo-1-methylpiperidine Hydrobromide

An In-depth Technical Resource for Chemical Researchers and Drug Development Professionals

As a foundational building block in medicinal chemistry, 3-Bromo-1-methylpiperidine Hydrobromide (CAS No. 13617-02-2) is a compound of significant interest. Its piperidine framework is a privileged scaffold in numerous pharmaceuticals, offering favorable pharmacokinetic profiles. The bromine substituent at the 3-position provides a versatile synthetic handle for introducing a wide array of functional groups via nucleophilic substitution or cross-coupling reactions. This guide, prepared from a Senior Application Scientist's perspective, consolidates the critical physical and chemical data of this reagent, emphasizing the practical implications and experimental considerations for its use in a research and development setting.

Core Physicochemical Data

Precise and verified physical data is the bedrock of reproducible science. The following table summarizes the key properties of 3-Bromo-1-methylpiperidine Hydrobromide. It is crucial to distinguish this compound from its free base (3-Bromo-1-methylpiperidine, CAS: 36940-04-2) and other isomers, as their properties differ significantly.

| Property | Value | Source(s) |

| CAS Number | 13617-02-2 | Arctom Scientific[1] |

| Molecular Formula | C₆H₁₃Br₂N | Arctom Scientific[1] |

| Molecular Weight | 258.98 g/mol | Arctom Scientific[1] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar hydrobromide salts |

| Melting Point | Not consistently reported. Experimental verification is recommended. | N/A |

| Purity | Typically ≥95% | Benchchem[2] |

Expert Insight: The lack of a consistently reported melting point across major databases and suppliers underscores the importance of in-house characterization. Discrepancies in melting points for such compounds often arise from variations in crystalline form or the presence of residual solvents. For critical applications, it is best practice to determine the melting point of a new batch upon receipt.

Structural Elucidation and Spectroscopic Profile

Confirming the identity and purity of 3-Bromo-1-methylpiperidine Hydrobromide is typically achieved through a combination of spectroscopic methods. While public spectral data for this specific salt is scarce, the expected features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (typically 1.5-4.0 ppm). Key expected signals include a singlet for the N-methyl (N-CH₃) protons, which will be shifted downfield due to the positive charge on the nitrogen. The proton on the carbon bearing the bromine (CH-Br) will appear as a multiplet at the most downfield position among the ring protons. The remaining piperidine ring protons will present as a series of overlapping multiplets.

-

¹³C NMR: The carbon spectrum will show six distinct signals. The carbon atom attached to the bromine (C3) will be the most deshielded of the ring carbons. The N-methyl carbon will have a characteristic chemical shift, and the remaining four piperidine carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cationic portion of the salt (the free base, C₆H₁₂BrN). The analysis would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Solubility Profile and Determination

As a hydrobromide salt, 3-Bromo-1-methylpiperidine Hydrobromide is anticipated to have good solubility in polar protic solvents such as water, methanol, and DMSO. Its solubility is expected to be limited in nonpolar aprotic solvents like hexanes and diethyl ether.

Experimental Protocol: Equilibrium Solubility Determination

This protocol provides a reliable method for quantifying solubility in a specific solvent system.

Causality: The objective is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true solubility limit under those conditions.

Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., 10 mL) in a glass vial equipped with a magnetic stir bar. Rationale: Using an excess of solid ensures that the solution reaches saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or stir plate set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. Rationale: Solubility is temperature-dependent, and 24 hours is typically sufficient to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours, or centrifuge the sample to pellet the excess solid. Rationale: This step is crucial to avoid transferring solid particles into the analysis sample.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.45 µm syringe filter compatible with the solvent. Rationale: Filtration removes any remaining microscopic particulates that would falsely inflate the measured concentration.

-

Quantification: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a calibrated analytical instrument (e.g., HPLC-UV or LC-MS). Calculate the original concentration to determine the solubility (e.g., in mg/mL).

Stability, Handling, and Synthetic Workflow

Stability and Storage: 3-Bromo-1-methylpiperidine Hydrobromide is a relatively stable solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light. Due to its salt nature, it may be hygroscopic and should be handled in a dry atmosphere when possible.

Synthetic Application Workflow: This compound is primarily used as an electrophile in substitution reactions. A typical workflow involves the deprotonation of the piperidinium salt to the free amine in situ, followed by reaction with a nucleophile.

Caption: A generalized workflow for nucleophilic substitution reactions.

Conclusion

A comprehensive understanding of the physical properties of 3-Bromo-1-methylpiperidine Hydrobromide is fundamental to its effective and safe use in synthetic chemistry. While core data such as molecular formula and weight are well-defined, researchers should remain vigilant about properties like melting point that may vary between batches and suppliers. The experimental and analytical frameworks provided in this guide offer a robust approach to verifying these properties, ensuring the integrity and success of downstream research and development activities.

References

-

PubChem. 3-Bromo-1-methylpiperidine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-1-methylpiperidine Hydrobromide: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-1-methylpiperidine Hydrobromide, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis, spectroscopic characterization, reactivity, and applications, with a focus on providing practical, field-proven insights.

Introduction to 3-Bromo-1-methylpiperidine Hydrobromide

3-Bromo-1-methylpiperidine is a halogenated derivative of N-methylpiperidine. The presence of a bromine atom at the 3-position of the piperidine ring makes it a valuable intermediate for introducing the 1-methylpiperidyl moiety into more complex molecular architectures.[1] Its hydrobromide salt is often the preferred form for handling and storage due to its increased stability.

The core value of this compound in synthetic chemistry, particularly in the pharmaceutical industry, lies in the reactivity of the carbon-bromine bond. This bond is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.[1]

Table 1: Core Properties of 3-Bromo-1-methylpiperidine and its Hydrobromide Salt

| Property | 3-Bromo-1-methylpiperidine (Free Base) | 3-Bromo-1-methylpiperidine Hydrobromide |

| Molecular Formula | C₆H₁₂BrN[2] | C₆H₁₃Br₂N |

| Molecular Weight | 178.07 g/mol [2] | 258.98 g/mol |

| CAS Number | 36940-04-2[2] | Not explicitly found, refers to the salt of the free base. |

| Appearance | Likely a liquid at room temperature | Typically a solid[3] |

| Primary Application | Synthetic building block in pharmaceutical and agrochemical research[1] | Synthetic building block in pharmaceutical and agrochemical research |

Synthesis of 3-Bromo-1-methylpiperidine Hydrobromide

There are two primary conceptual routes for the synthesis of 3-Bromo-1-methylpiperidine: direct bromination of 1-methylpiperidine and conversion of 1-methyl-3-piperidinol.

Synthesis via Bromination of 1-Methylpiperidine

A common laboratory-scale approach involves the direct bromination of 1-methylpiperidine using a suitable brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.[1] The reaction is typically performed in an inert solvent like dichloromethane or chloroform under controlled temperature to manage selectivity and reactivity.[1]

Caption: Synthetic workflow for 3-Bromo-1-methylpiperidine Hydrobromide.

Experimental Protocol (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylpiperidine in anhydrous dichloromethane and cool the solution in an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide in dichloromethane to the cooled solution of 1-methylpiperidine over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of Free Base: Remove the solvent under reduced pressure. The crude 3-Bromo-1-methylpiperidine can be purified by vacuum distillation.

-

Hydrobromide Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or isopropanol. Add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring. The hydrobromide salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Bromo-1-methylpiperidine Hydrobromide.

Synthesis from 1-Methyl-3-piperidinol

An alternative approach involves the conversion of the hydroxyl group of 1-methyl-3-piperidinol to a bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid. This method can offer better regioselectivity compared to the direct bromination of 1-methylpiperidine.

Structural Elucidation and Spectroscopic Analysis

Due to the lack of publicly available, experimentally-derived spectra for 3-Bromo-1-methylpiperidine Hydrobromide, this section provides a detailed prediction and interpretation based on the analysis of its constituent parts and data from closely related compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show complex multiplets for the piperidine ring protons due to spin-spin coupling. The presence of the hydrobromide salt will likely cause a downfield shift of the protons adjacent to the nitrogen atom due to its protonation.

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5 - 4.7 | m | 1H | H-3 | The proton attached to the carbon bearing the bromine atom is expected to be significantly deshielded. |

| ~3.0 - 3.6 | m | 4H | H-2, H-6 | Protons adjacent to the protonated nitrogen are deshielded. |

| ~2.9 | s | 3H | N-CH₃ | The methyl protons are deshielded due to the adjacent positively charged nitrogen. |

| ~1.8 - 2.4 | m | 4H | H-4, H-5 | The remaining methylene protons of the piperidine ring. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55 - 60 | C-3 | The carbon atom bonded to the electronegative bromine atom will be significantly shifted downfield. |

| ~50 - 55 | C-2, C-6 | Carbons adjacent to the protonated nitrogen atom. |

| ~45 - 50 | N-CH₃ | The N-methyl carbon. |

| ~20 - 30 | C-4, C-5 | The remaining piperidine ring carbons. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the C-H, C-N, and C-Br bonds.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 2950 - 2850 | C-H (aliphatic) stretch | Strong |

| ~2700 - 2250 | N⁺-H stretch (from HBr) | Broad, Strong |

| 1470 - 1430 | C-H bend | Medium |

| 1200 - 1000 | C-N stretch | Medium |

| 650 - 550 | C-Br stretch | Medium to Strong |

Mass Spectrometry (MS) (Predicted for the Free Base)

The mass spectrum of the free base (3-Bromo-1-methylpiperidine) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).[4]

-

Molecular Ion (M⁺): Peaks at m/z 177 and 179.

-

Major Fragmentation Pathways:

-

Loss of a bromine radical (•Br) to give a fragment at m/z 98.

-

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl group to give a fragment at m/z 148 and 150.

-

Loss of HBr to give a fragment at m/z 97.

-

Chemical Reactivity and Applications in Drug Development

The primary utility of 3-Bromo-1-methylpiperidine Hydrobromide in drug development stems from its ability to act as an electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of the 1-methylpiperidyl-3-yl moiety to a variety of molecular scaffolds.

Caption: Role of 3-Bromo-1-methylpiperidine in API synthesis.

Role in the Synthesis of NMDA Receptor Antagonists

The piperidine scaffold is a common feature in many compounds targeting the N-methyl-D-aspartate (NMDA) receptor, which is implicated in a variety of neurological disorders.[5][6][7][8][9] 3-Halopiperidine derivatives are valuable intermediates in the synthesis of potent and selective NMDA receptor antagonists. While a direct synthesis of a marketed drug from 3-Bromo-1-methylpiperidine is not readily found in the public domain, its potential as a building block for novel NMDA receptor modulators is significant.

Precursor for Local Anesthetics and Analogues

The piperidine ring is a core structural component of several local anesthetics, such as mepivacaine.[10][11][12][13][14] The synthesis of mepivacaine and its analogues often involves the functionalization of a piperidine ring. 3-Bromo-1-methylpiperidine could serve as a key starting material for the synthesis of novel mepivacaine analogues by introducing various substituents at the 3-position through nucleophilic displacement of the bromide.

Safety, Handling, and Storage

As there is no specific, publicly available Material Safety Data Sheet (MSDS) for 3-Bromo-1-methylpiperidine Hydrobromide, the following safety precautions are based on the known hazards of similar alpha-haloamines and brominated organic compounds.

Table 5: General Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | To prevent skin and eye contact with the potentially corrosive and irritating compound. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. | To minimize respiratory exposure to the potentially toxic and irritating substance.[15][16] |

| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed. | To maintain the stability of the compound and prevent hazardous reactions. |

| In Case of Contact | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | To mitigate potential irritation and burns.[15][16] |

| Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. | To contain the hazardous material and prevent environmental contamination. |

Toxicity Profile (Inferred): Brominated aliphatic and heterocyclic compounds can exhibit varying degrees of toxicity.[15] Given the presence of the bromine atom and the amine functionality, this compound should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.

Conclusion

3-Bromo-1-methylpiperidine Hydrobromide is a versatile and valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents. Its utility is primarily derived from the reactivity of the C-Br bond, which allows for the straightforward introduction of the 1-methylpiperidyl-3-yl moiety into a wide range of molecules. While detailed, publicly available characterization data is sparse, a thorough understanding of its predicted spectroscopic properties and reactivity provides a solid foundation for its use in research and development. As with all reactive chemical intermediates, appropriate safety precautions must be observed during its handling and use.

References

-

Rapid production of the anaesthetic mepivacaine through continuous, portable technology. (n.d.). nature.com. Retrieved January 16, 2026, from [Link]

-

Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. (1995). PubMed. Retrieved January 16, 2026, from [Link]

-

Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of Mepivacaine and Its Analogues by a. (n.d.). Amanote Research. Retrieved January 16, 2026, from [Link]

-

Parallel synthesis of a series of subtype-selective NMDA receptor antagonists. (2000). PubMed. Retrieved January 16, 2026, from [Link]

-

4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. (1991). PubMed. Retrieved January 16, 2026, from [Link]

-

Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. (2000). PubMed. Retrieved January 16, 2026, from [Link]

-

Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy. (2017). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Piperidine, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

N-Methylpiperidine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. Retrieved January 16, 2026, from [Link]

- Piperidine derivatives as nmda receptor antagonists. (n.d.). Google Patents.

-

3-bromo-1-methylpiperidin-4-one,hydrobromide. (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]

-

4-Hydroxy-N-methylpiperidine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted). (n.d.). NP-MRD. Retrieved January 16, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

-

2-Methylpiperidine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

3-Bromo-1-methylpiperidine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

3-Bromo-1-methylpiperidin-4-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. (n.d.). Google Patents.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved January 16, 2026, from [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Pyridine, 3-bromo-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

- Preparation method of 3-hydroxy piperidine. (n.d.). Google Patents.

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved January 16, 2026, from [Link]

- Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (n.d.). Google Patents.

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]

-

Preparation of 3-Bromo-1,2,4,5-tetrazine. (n.d.). Synlett. Retrieved January 16, 2026, from [Link]

-

Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-1-methylpiperidine | C6H12BrN | CID 53350307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1354008-44-8|(R)-3-Bromo-1-methylpiperidine|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parallel synthesis of a series of subtype-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 10. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Synthesis of Mepivacaine and Its Analogues by a [research.amanote.com]

- 13. Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-methylpiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Bromo-1-methylpiperidine Hydrobromide, a valuable building block in pharmaceutical and agrochemical research. The document delves into various synthetic strategies, offers a detailed experimental protocol for a reliable method, and covers essential aspects of characterization and safety.

Introduction: The Significance of 3-Bromo-1-methylpiperidine Hydrobromide

3-Bromo-1-methylpiperidine is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted with a bromine atom at the 3-position.[1][2] Its hydrobromide salt is often the preferred form for handling and storage due to its increased stability.[2] This compound serves as a crucial intermediate in the synthesis of more complex molecules, primarily in the development of novel therapeutic agents and agrochemicals.[3] The reactivity of the carbon-bromine bond allows for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a versatile scaffold for medicinal chemists.[2][3]

Comparative Analysis of Synthetic Routes

Several synthetic pathways can be employed to produce 3-Bromo-1-methylpiperidine. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common approaches start from 1-methylpiperidine, 1-methyl-3-piperidinol, or 1-methyl-4-piperidone.

| Starting Material | Reagents | Advantages | Disadvantages |

| 1-Methylpiperidine | N-Bromosuccinimide (NBS) or Bromine | Direct bromination. | Potential for over-bromination and formation of isomers; requires careful control of reaction conditions.[2] |

| 1-Methyl-3-piperidinol | Phosphorus Tribromide (PBr₃) or Hydrobromic Acid (HBr) | Good regioselectivity for the 3-position; common and effective methods for converting alcohols to alkyl bromides. | PBr₃ is highly corrosive and reacts violently with water; HBr is also corrosive. |

| 1-Methyl-4-piperidone | Bromine in a suitable solvent | Readily available starting material. | Can lead to the formation of 3-bromo-1-methyl-4-piperidone, which would require a subsequent reduction step to obtain the target molecule.[4][5][6][7][8][9] |

Recommended Synthetic Protocol: From 1-Methyl-3-piperidinol using Phosphorus Tribromide

This section provides a detailed, step-by-step procedure for the synthesis of 3-Bromo-1-methylpiperidine Hydrobromide starting from 1-methyl-3-piperidinol and phosphorus tribromide. This method is chosen for its relatively straightforward execution and good control over the product's regiochemistry.

Reaction Scheme

Caption: Synthesis of 3-Bromo-1-methylpiperidine Hydrobromide.

Experimental Procedure

Materials:

-

1-Methyl-3-piperidinol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether

-

Hydrobromic acid (48% aqueous solution)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

Step-by-Step Protocol:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place 1-methyl-3-piperidinol. Cool the flask in an ice bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide to the cooled and stirred 1-methyl-3-piperidinol via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice.

-

Basification: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is basic (pH > 8). This will neutralize the excess acid and precipitate the free base of the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude 3-Bromo-1-methylpiperidine free base.

-

Hydrobromide Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and cool the solution in an ice bath. Add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.

-

Isolation of the Product: The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield 3-Bromo-1-methylpiperidine Hydrobromide.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized 3-Bromo-1-methylpiperidine Hydrobromide. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group on the nitrogen, as well as the protons on the piperidine ring. The proton on the carbon bearing the bromine atom is expected to be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the six unique carbons in the molecule, with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the free base (3-Bromo-1-methylpiperidine, C₆H₁₂BrN, MW: 178.07 g/mol ).[1] The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and the piperidine ring. The C-Br stretching frequency is typically observed in the fingerprint region.

Sources

- 1. 3-Bromo-1-methylpiperidine | C6H12BrN | CID 53350307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1354008-44-8|(R)-3-Bromo-1-methylpiperidine|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. guidechem.com [guidechem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Solubility of 3-Bromo-1-methylpiperidine Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-1-methylpiperidine Hydrobromide, a key building block in pharmaceutical and agrochemical synthesis. In the absence of extensive public data on its solubility, this document offers a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility profile. We will delve into the physicochemical properties of the molecule, provide a theoretical assessment of its expected solubility in various solvent systems, and present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its recommendations in established scientific principles.

Introduction: The Significance of Solubility for a Versatile Building Block

3-Bromo-1-methylpiperidine is a substituted piperidine derivative utilized primarily as an intermediate in the synthesis of more complex molecules.[1] The piperidine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[2][3] The presence of a bromine atom at the 3-position provides a reactive handle for nucleophilic substitution or cross-coupling reactions, making it an invaluable tool for introducing the piperidine moiety into a larger molecular framework.[1]

For any compound intended for use in drug discovery and development, solubility is a critical physicochemical parameter. It dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to bioavailability and toxicity.[4][5] Poor aqueous solubility, in particular, can be a significant impediment to the development of a successful drug candidate.[4] This guide, therefore, addresses the crucial need for a thorough understanding of the solubility of 3-Bromo-1-methylpiperidine Hydrobromide.

Physicochemical Properties of 3-Bromo-1-methylpiperidine Hydrobromide

A foundational understanding of the compound's properties is essential for predicting its solubility. The molecule is the hydrobromide salt of 3-Bromo-1-methylpiperidine. The salt form is often employed to improve the stability and handling of amine-containing compounds and can significantly influence solubility.[6]

| Property | Value/Description | Source |

| Chemical Name | 3-Bromo-1-methylpiperidine Hydrobromide | |

| Synonyms | 3-bromo-1-methyl-piperidine hydrobromide | [7] |

| Molecular Formula | C₆H₁₃Br₂N | [2] |

| Molecular Weight | 258.98 g/mol | |

| Appearance | Typically a solid crystalline powder. | [8] |

| Structure | A six-membered piperidine ring with a methyl group on the nitrogen, a bromine atom at the 3-position, and an associated hydrobromide salt. | [1][7] |

| Predicted XlogP | 1.6 (for the free base) | [1][7] |

The free base, 3-Bromo-1-methylpiperidine, has a predicted XlogP of 1.6, suggesting a degree of lipophilicity.[1][7] However, as a hydrobromide salt, the molecule is ionic. This ionic character is expected to significantly enhance its solubility in polar solvents, particularly water.[6][9]

Anticipated Solubility Profile: A Theoretical Assessment

Based on the principles of "like dissolves like" and the ionic nature of the hydrobromide salt, we can predict the solubility behavior of 3-Bromo-1-methylpiperidine Hydrobromide in a range of common laboratory solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrobromide salt will lead to strong ion-dipole interactions with polar protic solvents. The piperidine nitrogen can also act as a hydrogen bond acceptor.[9][10] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have large dipole moments and can solvate the ionic salt, though perhaps less effectively than protic solvents. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[11] |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The high polarity and ionic character of the salt are incompatible with the non-polar nature of these solvents.[10] |

It is crucial to recognize that these are predictions. The actual quantitative solubility must be determined experimentally. Factors such as crystal lattice energy can have a significant impact on solubility and are difficult to predict with high accuracy.

Experimental Determination of Solubility: A Step-by-Step Guide

Determining the solubility of a compound is a fundamental aspect of its characterization.[4][12] Two key types of solubility are typically measured in a drug discovery setting: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The "gold standard" for its determination is the shake-flask method.[5] This method involves adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period.

Protocol for Thermodynamic Solubility Determination

-

Preparation : Add an excess amount of 3-Bromo-1-methylpiperidine Hydrobromide to a series of glass vials. A visual excess of solid should be present.

-

Solvent Addition : To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration : Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[5][13]

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.[14]

-

Sample Collection : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration/Centrifugation : To remove any remaining microscopic particles, either centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.45 µm filter.[12][15]

-

Dilution : Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[12]

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result should be expressed in units such as mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), remains in solution after being diluted into an aqueous buffer.[4][16] This method is faster than the thermodynamic approach and is well-suited for screening large numbers of compounds in early-stage drug discovery.[4][16]

Protocol for 96-Well Plate Kinetic Solubility Assay

-

Stock Solution Preparation : Prepare a 10 mM stock solution of 3-Bromo-1-methylpiperidine Hydrobromide in 100% DMSO.

-

Plate Setup : Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition : Add an aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM).[17]

-

Incubation : Cover the plate and shake at room temperature for a set period, typically 1.5 to 2 hours.[18][19]

-

Filtration : Place the 96-well plate onto a vacuum manifold fitted with a 96-well filter plate. Apply a vacuum to filter the solutions into a clean 96-well collection plate, removing any precipitated compound.[19]

-

Analysis : Analyze the concentration of the compound in the filtrate. This is often done by UV-Vis spectroscopy in a UV-compatible 96-well plate or by LC-MS/MS.[12][17] A standard curve prepared from the stock solution is used for quantification.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Recommendations

For drug development professionals, it is imperative to experimentally verify these predictions. We recommend performing a thermodynamic solubility study using the shake-flask method in pharmaceutically relevant media (e.g., water, simulated gastric fluid, and simulated intestinal fluid) to obtain definitive solubility values. For high-throughput screening purposes, the kinetic solubility assay provides a rapid and reliable method for initial assessment. The protocols detailed herein offer a validated starting point for any laboratory to generate the critical solubility data required for the successful application of this versatile chemical building block.

References

-

Warren Center for Neuroscience Drug Discovery. (n.d.). Kinetic Solubility 96–Well Protocol. Retrieved from [Link]

-

B-On. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

de Campos, V. E. B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 835-844. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Bromo-1-methylpiperidin-4-one Hydrobromide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1-methylpiperidine hydrobromide (C6H12BrN). Retrieved from [Link]

-

ResearchGate. (2025, August 9). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]

-

Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3786. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

Reddit. (2015, May 10). Salt form of amines. r/chemistry. Retrieved from [Link]

Sources

- 1. 3-Bromo-1-methylpiperidine | C6H12BrN | CID 53350307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. scielo.br [scielo.br]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PubChemLite - 3-bromo-1-methylpiperidine hydrobromide (C6H12BrN) [pubchemlite.lcsb.uni.lu]

- 8. reddit.com [reddit.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. inventivapharma.com [inventivapharma.com]

- 17. static1.squarespace.com [static1.squarespace.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data for 3-Bromo-1-methylpiperidine Hydrobromide (NMR, IR, MS)

Molecular Structure and Spectroscopic Overview

3-Bromo-1-methylpiperidine Hydrobromide is the salt of a tertiary amine, which influences its spectroscopic properties, particularly in NMR and IR spectroscopy. The core structure consists of a piperidine ring N-methylated and substituted with a bromine atom at the 3-position. The hydrobromide salt form enhances stability and modifies the electronic environment of the molecule.

Caption: Molecular structure of 3-Bromo-1-methylpiperidine Hydrobromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Bromo-1-methylpiperidine Hydrobromide, both ¹H and ¹³C NMR will provide critical information regarding the proton and carbon environments within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit characteristic signals for the piperidine ring protons and the N-methyl group. The hydrobromide salt formation will lead to a downfield shift of protons adjacent to the nitrogen atom due to the presence of the positively charged nitrogen.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-1-methylpiperidine Hydrobromide in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). D₂O is often a good choice for hydrobromide salts to ensure solubility and observe the N-H proton if present.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| N-CH ₃ | ~2.8 - 3.2 | s | - | The N-methyl protons will appear as a singlet. The presence of the positive charge on the nitrogen will cause a downfield shift compared to the free base. |

| C3-H | ~3.5 - 4.0 | m | - | The proton at the bromine-bearing carbon will be significantly deshielded and will appear as a multiplet due to coupling with adjacent methylene protons. |

| Piperidine Ring Protons | ~1.8 - 3.5 | m | - | The remaining piperidine ring protons will appear as a complex set of overlapping multiplets. Protons on carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield. |

Causality in Spectral Features: The electronegativity of the bromine atom at C3 will cause a significant downfield shift for the C3-H proton. The formation of the hydrobromide salt results in a quaternary ammonium species, which deshields the adjacent N-methyl and C2/C6 protons.[1][2][3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol (General):

-

Sample Preparation: Prepare the sample as described for ¹H NMR.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.

-

Data Acquisition: Use a standard pulse program (e.g., zgpg30) with proton decoupling.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C 3 | ~50 - 60 | The carbon directly attached to the bromine will be significantly shifted downfield. |

| C 2, C 6 | ~55 - 65 | The carbons adjacent to the nitrogen will be deshielded due to the quaternary nitrogen. |

| N-C H₃ | ~40 - 50 | The N-methyl carbon will also be deshielded. |

| C 4, C 5 | ~20 - 30 | These carbons are further from the heteroatoms and will appear more upfield. |

Expertise in Interpretation: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The presence of the electronegative bromine and the positively charged nitrogen are the dominant factors influencing the carbon chemical shifts.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.

Experimental Protocol (General):

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a Nujol mull for the solid hydrobromide salt.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| ~2950-2850 | C-H stretch (alkane) | Strong | Characteristic of the C-H bonds in the piperidine ring and methyl group.[7] |

| ~2700-2400 | N⁺-H stretch | Broad, Medium | A broad absorption is expected due to the ammonium salt. |

| ~1470-1430 | C-H bend | Medium | Methylene scissoring vibrations. |

| ~1380 | C-H bend | Medium | Methyl umbrella deformation. |

| ~600-500 | C-Br stretch | Strong | The carbon-bromine stretch is a key diagnostic peak for this molecule.[8][9] |

Trustworthiness of Protocol: The presence of a strong absorption in the 600-500 cm⁻¹ region would be a strong indicator of the C-Br bond. The broad absorption in the 2700-2400 cm⁻¹ range is characteristic of an amine salt.[10]

Caption: A simplified workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and aspects of the structure.

Experimental Protocol (General):

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is suitable for the pre-ionized hydrobromide salt. Electron ionization (EI) can be used for the free base if the salt is thermally labile.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Detection: The ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data:

The mass spectrum of 3-Bromo-1-methylpiperidine (the free base, C₆H₁₂BrN) would show a molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[8]

-

Molecular Weight of Free Base: 178.07 g/mol [11]

-

Expected Molecular Ion Peaks (M⁺): m/z 177 and 179

Fragmentation Pathways: The fragmentation of N-methylpiperidine derivatives is well-documented.[12][13][14] Common fragmentation pathways involve the loss of the substituent at the 3-position and cleavage of the piperidine ring.

Caption: Predicted major fragmentation pathways for 3-Bromo-1-methylpiperidine.

Authoritative Grounding: The characteristic isotopic pattern of bromine is a definitive feature in the mass spectrum. The fragmentation pattern can be predicted based on established mechanisms for piperidine alkaloids and related compounds, primarily involving alpha-cleavage adjacent to the nitrogen atom.[12][13][14][15]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-Bromo-1-methylpiperidine Hydrobromide. By leveraging established spectroscopic principles and data from analogous compounds, researchers can confidently identify and characterize this important synthetic building block. The provided protocols and interpretations serve as a valuable resource for scientists engaged in pharmaceutical and agrochemical research and development.

References

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

-

Infrared‐Absorption Spectra of Chloro‐, Bromo‐, and Iodoalkanes in the 400‐to‐100‐cm−1 Region. AIP Publishing. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]

-

fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

-

Electrospray ionization mass spectrometry screening of piperidine alkaloids fro... RCAAP. [Link]

-

Piperidine. Wikipedia. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

N-Methylpiperidine | C6H13N | CID 12291. PubChem - NIH. [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

-

3-Bromo-1-methylpiperidin-4-one | C6H10BrNO | CID 12348858. PubChem. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. [Link]

-

3-Bromo-1-methylpiperidine | C6H12BrN | CID 53350307. PubChem. [Link]

-

Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721. PubChem. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

-

Changes of the 1 H NMR spectrum of salt A in CDCl 3 upon addition of... ResearchGate. [Link]

-

Piperidine. SpectraBase. [Link]

-

5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts. [Link]

-

NMR analysis of the effects of salts on hydrogen bonding in small molecules | Poster Board #426. American Chemical Society. [Link]

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

Infrared Spectroscopy. CDN. [Link]

-

Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

3-bromo-1-methylpiperidine hydrobromide (C6H12BrN). PubChemLite. [Link]

-

Piperidine, 1-methyl-. the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Piperidine, 1-methyl-. the NIST WebBook - National Institute of Standards and Technology. [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

3-Bromo-1-methylpyridin-4(1H)-one. PubChem. [Link]

-

Piperidine, 3-methyl-. the NIST WebBook. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR analysis of the effects of salts on hydrogen bonding in small molecules | Poster Board #426 - American Chemical Society [acs.digitellinc.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 11. 3-Bromo-1-methylpiperidine | C6H12BrN | CID 53350307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Piperidine, 1-methyl- [webbook.nist.gov]

Purity Analysis of 3-Bromo-1-methylpiperidine Hydrobromide: A Comprehensive Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Introduction

3-Bromo-1-methylpiperidine Hydrobromide is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its piperidine core is a common scaffold in many biologically active compounds, and the reactive bromine atom allows for various chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[1]

The purity of this starting material is paramount. For researchers and drug development professionals, the presence of unidentified impurities can have profound consequences, leading to the formation of unwanted side-products, altered biological activity, and potential toxicity in the final active pharmaceutical ingredient (API). A robust and comprehensive analytical strategy is therefore not merely a quality control measure but a foundational component of scientifically sound research and development. This guide provides an in-depth exploration of the essential analytical techniques required to thoroughly assess the purity of 3-Bromo-1-methylpiperidine Hydrobromide, grounded in the principles of scientific integrity and field-proven experience.

Physicochemical Properties and Structural Confirmation

Before commencing any purity analysis, a thorough understanding of the compound's fundamental properties is essential. These properties dictate the choice of analytical solvents, chromatographic conditions, and spectroscopic parameters.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃Br₂N | [2] |

| Molecular Weight | 258.98 g/mol | PubChem |

| Appearance | Solid (Typical) | General Knowledge |

| Melting Point | Varies by supplier/purity | General Knowledge |

| Structure | 3-bromo-1-methylpiperidine;hydrobromide | [3] |

Structural Elucidation Methods

Confirming the identity of the primary material is the first step in any purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.

¹H and ¹³C NMR spectroscopy provide a detailed "fingerprint" of the molecule's carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the proton on the bromine-bearing carbon (C3), and the various methylene protons on the piperidine ring. The chemical shifts and coupling patterns are unique to the 3-bromo isomer, allowing for its differentiation from other potential isomers. For example, the proton at the C3 position would appear as a multiplet due to coupling with adjacent methylene protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of the six unique carbon atoms in the molecule, with the carbon atom attached to the bromine appearing at a characteristic chemical shift.

MS is used to confirm the molecular weight of the free base (after the hydrobromide salt is dissociated). A key diagnostic feature for 3-Bromo-1-methylpiperidine is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator of a monobrominated compound.[4][5][6]

Comprehensive Purity Assessment Workflow

A multi-faceted approach is required to assess all aspects of purity, from organic and inorganic impurities to residual water content.

Sources

A Technical Guide to Sourcing and Quality Evaluation of 3-Bromo-1-methylpiperidine Hydrobromide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-1-methylpiperidine Hydrobromide in Synthesis

3-Bromo-1-methylpiperidine hydrobromide (CAS No. 13617-02-2) is a pivotal building block in medicinal chemistry and pharmaceutical development. Its piperidine core is a prevalent scaffold in numerous biologically active compounds, offering favorable pharmacokinetic properties. The presence of a bromine atom at the 3-position provides a versatile handle for a variety of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex molecular architectures. The hydrobromide salt form enhances the compound's stability and handling characteristics, making it a preferred reagent in many synthetic applications.[1] This guide provides an in-depth overview of commercial suppliers, quality assessment protocols, and essential safety considerations for this critical reagent.

Commercial Availability: A Comparative Analysis of Leading Suppliers

A survey of the chemical supplier landscape reveals several sources for 3-Bromo-1-methylpiperidine Hydrobromide. While availability and product specifications can fluctuate, the following suppliers have been identified as offering this compound. Researchers are advised to request the most current certificate of analysis for lot-specific data.

| Supplier | Product Number/Catalog ID | Stated Purity | Additional Information |

| Arctom Scientific | BD-A821248 / AC172155 | Not specified on product page | Offers flexible sizing.[2] |

| BLD Pharm | BD239634 | Information available upon inquiry | Lists the compound in their catalog.[3] |

| BenchChem | B1394504 (for free base) | 95% (for hydrobromide salt form) | Provides general information on the hydrobromide salt.[1] |

| Enamine (via Sigma-Aldrich) | ENA402267877 | 95% | Provides basic safety information on the product page. |

| abcr GmbH | AB526386 | 95% | German supplier.[4] |

It is imperative for researchers to directly contact these suppliers to obtain the latest product specifications, pricing, and availability before procurement.

Quality Assessment: A Rigorous Protocol for Incoming Material Verification

Ensuring the identity, purity, and integrity of 3-Bromo-1-methylpiperidine Hydrobromide is paramount for the success and reproducibility of any research endeavor. The following step-by-step methodologies are recommended for the comprehensive quality control of newly acquired batches.

Visual Inspection and Physical Properties

-

Visual Examination: Upon receipt, visually inspect the material for uniform appearance. It should be a solid, typically a powder. Note any discoloration or presence of foreign matter.

-

Solubility Test: Assess the solubility of a small sample in relevant solvents (e.g., water, methanol, DMSO). This provides a preliminary check of the material's identity and can indicate the presence of insoluble impurities.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for confirming the chemical structure of 3-Bromo-1-methylpiperidine Hydrobromide.

Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a clean NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled spectrum.

-

-

Data Analysis:

-

¹H NMR: The spectrum of the N-methylpiperidine moiety typically exhibits complex multiplets for the ring protons and a singlet for the N-methyl group. The proton on the carbon bearing the bromine atom is expected to be downfield.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom attached to the bromine will be shifted to a characteristic chemical shift.

-

Rationale: The precise chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for unequivocal confirmation of its identity and the detection of any structurally similar impurities. Studies on related N-methylpiperidine derivatives can provide reference data for spectral interpretation.[5][6]

High-Performance Liquid Chromatography (HPLC): A Quantitative Approach to Purity Assessment

HPLC is a crucial technique for determining the purity of the compound and quantifying any impurities.

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (A General Starting Point):

-

Column: A C18 reversed-phase column is a common choice for the analysis of polar organic molecules.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used for compounds lacking a strong chromophore.

-

Flow Rate: A standard analytical flow rate of 1.0 mL/min is a good starting point.

-

Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducibility.

-

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Rationale: This method separates the target compound from non-volatile impurities based on their differential partitioning between the stationary and mobile phases. The use of a standardized HPLC method is essential for comparing the purity of batches from different suppliers and for tracking the stability of the material over time. Method development may be required to optimize the separation of specific impurities.

Supplier and Material Evaluation Workflow

The following diagram outlines a logical workflow for the selection and validation of a commercial source for 3-Bromo-1-methylpiperidine Hydrobromide.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-1-methylpiperidine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-1-methylpiperidine hydrobromide is a pivotal building block in contemporary pharmaceutical and agrochemical synthesis, prized for its versatile reactivity in constructing complex molecular architectures.[1] The presence of a bromine atom on the saturated piperidine ring allows for facile nucleophilic substitution and participation in cross-coupling reactions.[2] However, its utility is matched by a hazardous profile that necessitates a comprehensive understanding of its chemical properties to ensure safe handling and application. This guide provides an in-depth analysis of the safety protocols, handling procedures, and experimental considerations for 3-Bromo-1-methylpiperidine Hydrobromide, grounded in established safety data and field-proven laboratory practices. It is designed to empower researchers with the knowledge to mitigate risks, ensure experimental integrity, and foster a culture of safety.

Compound Profile and Hazard Identification

3-Bromo-1-methylpiperidine hydrobromide (CAS No: 13617-02-2) is a solid, often appearing as a white to off-white powder.[3] Its hydrobromide salt form enhances stability, making it a common commercial presentation.[2] A thorough understanding of its hazard profile is the cornerstone of safe laboratory practice.

GHS Hazard Classification

Based on available safety data sheets (SDS), 3-Bromo-1-methylpiperidine Hydrobromide and structurally similar compounds are classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][4] |

This table summarizes the primary hazards associated with 3-Bromo-1-methylpiperidine Hydrobromide and its analogues.

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Ingestion is also a potential route of exposure. Symptoms of overexposure may include redness, pain, and inflammation of the skin and eyes, as well as irritation of the respiratory tract.[4]

Reactivity and Incompatibilities

As a brominated organic compound, 3-Bromo-1-methylpiperidine Hydrobromide requires careful segregation from incompatible materials to prevent hazardous reactions.[5] Key incompatibilities include:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Bases: Can deprotonate the hydrobromide salt and potentially initiate elimination reactions.

-

Easily Oxidized Substances: The bromine atom can act as an oxidizing agent.

-

Certain Metals: Brominated compounds can react violently with some metals, such as aluminum.[5]

It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials before use.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when handling 3-Bromo-1-methylpiperidine Hydrobromide.

Engineering Controls

-

Fume Hood: All manipulations of 3-Bromo-1-methylpiperidine Hydrobromide, especially those involving heating or potential for aerosolization, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants.[2]

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8] | Protects against splashes of the compound or solvents, and from contact with airborne powder. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). It is advisable to double-glove for added protection, especially during extended manipulations.[9] | Prevents skin contact and irritation. The hydrobromide salt can be corrosive. |

| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from spills and splashes. |

| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. |

This table outlines the minimum required PPE for handling 3-Bromo-1-methylpiperidine Hydrobromide.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Prudent Handling Practices

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[2]

-

Controlled Dispensing: Weigh and transfer the solid compound in a fume hood to contain any dust.

-

Grounding: When transferring large quantities of the solid, ground equipment to prevent static discharge.

-

Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[2]

Storage Requirements

Proper storage is crucial to prevent degradation and hazardous reactions.

-

Container: Keep the container tightly closed and store in a cool, dry place.[2]

-

Location: Store in a well-ventilated area designated for corrosive and reactive materials.[5]

-

Segregation: Store away from incompatible substances, particularly strong oxidizing agents and bases.[5]

-

Temperature: Store at the recommended temperature, typically refrigerated (2-8°C) for long-term stability.[10]

Experimental Protocols: A Self-Validating System

The following protocols are presented as a framework. The causality behind each step is explained to foster a deeper understanding and encourage a proactive approach to safety.

General Workflow for Nucleophilic Substitution

The displacement of the bromide is a common and powerful application of this reagent. The following diagram illustrates a typical workflow.

Caption: A typical experimental workflow for nucleophilic substitution.

Detailed Protocol: Synthesis of 3-Amino-1-methylpiperidine